(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile
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Overview
Description
(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile is an organic compound that features a boron-containing dioxaborolane ring and a nitrile group. Compounds like this are often used in organic synthesis and materials science due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile typically involves the reaction of a suitable alkyne with a boronic ester under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) complexes
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acid or boronate ester.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.
Medicine
Industry
In industry, such compounds are used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile involves its reactivity with various nucleophiles and electrophiles. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-ene
- (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile
Uniqueness
The presence of both a boron-containing ring and a nitrile group in this compound makes it unique compared to other similar compounds. This dual functionality allows for a broader range of chemical reactions and applications.
Properties
Molecular Formula |
C11H18BNO2 |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile |
InChI |
InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7H2,1-4H3/b8-6+ |
InChI Key |
GMSPRWFBVXMBOR-SOFGYWHQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC#N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC#N |
Origin of Product |
United States |
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